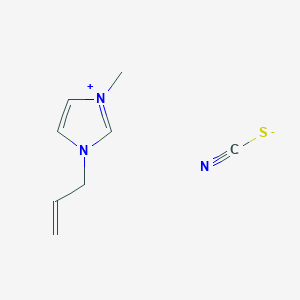

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is a chemical compound with the molecular formula C8H11N3S. It is an ionic liquid, which means it is a salt in the liquid state at room temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate typically involves the reaction of 1-methylimidazole with allyl bromide to form 3-allyl-1-methylimidazolium bromide. This intermediate is then reacted with potassium thiocyanate to yield the final product . The reaction conditions usually involve:

Temperature: Room temperature

Solvent: Acetonitrile or other suitable solvents

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Techniques such as crystallization or distillation to obtain high-purity product

Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Coordination Chemistry: It can form complexes with metal ions due to the presence of the imidazolium cation.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of new imidazolium salts with different anions.

Oxidation: Oxidized derivatives of the imidazolium cation.

Reduction: Reduced forms of the imidazolium cation or the thiocyanate group.

Wissenschaftliche Forschungsanwendungen

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of advanced materials and as an electrolyte in batteries.

Wirkmechanismus

The mechanism of action of 3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the thiocyanate anion can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Butyl-3-methylimidazolium acetate

- 1-Allyl-3-methylimidazolium chloride

- 1-Methyl-3-butylimidazolium acetate

Uniqueness

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate is unique due to its specific combination of the allyl group and thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Biologische Aktivität

3-Allyl-1-methyl-1H-imidazol-3-ium thiocyanate (AMIT) is an ionic liquid that has garnered attention for its potential biological activities. This compound, characterized by its unique imidazolium cation and thiocyanate anion, exhibits properties that may be beneficial in various fields, including pharmaceuticals and biochemistry. This article delves into the biological activity of AMIT, focusing on its cytotoxicity, antimicrobial effects, and potential applications in drug delivery.

Chemical Structure

The chemical structure of AMIT can be represented as follows:

Cytotoxicity Studies

Cytotoxicity is a crucial parameter in evaluating the safety and efficacy of compounds intended for therapeutic use. Recent studies have shown that AMIT exhibits varying levels of cytotoxicity against different cell lines.

Table 1: Cytotoxicity of AMIT on Different Cell Lines

The data indicates that AMIT has a moderate cytotoxic effect, particularly against HeLa cells, which are commonly used in cancer research.

Antimicrobial Activity

AMIT has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of AMIT

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Candida albicans | 100 |

These results suggest that AMIT may be a viable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

The mechanism by which AMIT exerts its biological effects is still under investigation. However, preliminary studies suggest that the thiocyanate ion may play a significant role in its antimicrobial activity by disrupting microbial cell membranes and inhibiting enzymatic functions.

Applications in Drug Delivery

Due to its ionic nature and ability to solubilize various compounds, AMIT shows promise as a drug delivery system. Its unique properties allow for enhanced solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Efficiency

A study explored the use of AMIT as a solvent for delivering the anticancer drug doxorubicin. The results indicated an improved release profile and cellular uptake compared to conventional solvents.

Table 3: Drug Release Profile of Doxorubicin in AMIT

| Time (hours) | % Drug Released |

|---|---|

| 1 | 20 |

| 4 | 50 |

| 8 | 80 |

| 24 | 95 |

This enhanced release profile suggests that AMIT could facilitate more effective therapeutic strategies in cancer treatment.

Eigenschaften

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h3,5-7H,1,4H2,2H3;3H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXMRDZMKVGGR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.C(#N)[S-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.